3-Mercapto-N,N-dimethylbenzamide

Description

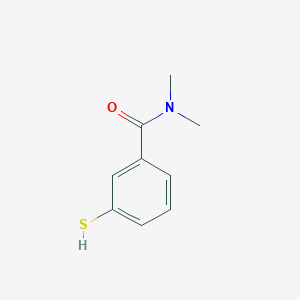

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10(2)9(11)7-4-3-5-8(12)6-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOIXDSPWWGLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301171 | |

| Record name | 3-Mercapto-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801315-71-9 | |

| Record name | 3-Mercapto-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801315-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3-mercapto-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) derivatives represent a vast and significant class of compounds in chemical research, with a wide array of applications, particularly in pharmacology. The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the development of therapeutic agents. solubilityofthings.com These compounds are known to interact with a variety of biological targets, leading to their use in diverse medical fields. solubilityofthings.com

Research into benzamide derivatives has yielded numerous successful drugs and clinical candidates. For instance, some benzamide derivatives have been investigated for their potential in cancer therapy and as imaging agents for melanoma. The ability to modify the benzamide structure at various positions allows for the fine-tuning of its physicochemical and biological properties.

Interactive Table: Physicochemical Properties of N,N-Dimethylbenzamide (a related compound)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Melting Point | 43-45 °C |

| Boiling Point | 132-133 °C at 15 mmHg |

Data sourced from publicly available chemical databases.

Significance of the Mercapto Group in Benzamide Scaffolds

The introduction of a mercapto (-SH) group onto a benzamide (B126) scaffold, as in 3-Mercapto-N,N-dimethylbenzamide, is anticipated to confer specific properties that are of considerable interest in medicinal chemistry. While direct research on the 3-mercapto isomer is scarce, the significance of the mercapto group can be inferred from studies on other mercapto-containing aromatic compounds, such as 2-mercaptobenzimidazole (B194830) derivatives. ijmrhs.com

The thiol moiety is known to be a strong chelator of metal ions, which is a critical function in various biological processes and a mechanism of action for some therapeutic agents. Furthermore, mercapto groups can participate in redox reactions and can be involved in the formation of disulfide bonds, which can be crucial for interactions with biological macromolecules like proteins. The position of the mercapto group on the benzene (B151609) ring—ortho, meta, or para—is expected to significantly influence the compound's conformation, reactivity, and biological activity due to steric and electronic effects.

Structural Characterization and Spectroscopic Analysis of 3 Mercapto N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of 3-Mercapto-N,N-dimethylbenzamide, revealing features of its molecular structure, including the arrangement of atoms and the dynamic processes such as restricted rotation around the amide bond.

The ¹H NMR spectrum of N,N-dimethylbenzamide derivatives is characterized by distinct signals for the aromatic protons and the N-methyl protons. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to magnetic non-equivalence of the two methyl groups. montana.edu This results in two separate singlets at room temperature. One methyl group is positioned cis to the carbonyl oxygen, while the other is trans.

For this compound, the aromatic region would display a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring. The thiol (-SH) group at the meta-position influences the chemical shifts of these protons. The proton ortho to the thiol and meta to the amide would likely appear as a triplet, while the other protons would show more complex splitting patterns (doublet, triplet, or doublet of doublets) depending on their coupling with adjacent protons. The thiol proton itself often appears as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard substituent effects on the N,N-dimethylbenzamide scaffold.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H | 7.20 - 7.50 | Multiplet | - |

| Thiol S-H | 3.40 - 3.60 | Broad Singlet | - |

| N-CH₃ (cis to C=O) | ~3.10 | Singlet | - |

| N-CH₃ (trans to C=O) | ~2.95 | Singlet | - |

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The carbonyl carbon (C=O) typically appears significantly downfield. The aromatic carbons give rise to several signals, with their chemical shifts influenced by the electronic effects of both the amide and mercapto substituents. Similar to the proton spectrum, the restricted rotation about the C-N bond results in two distinct signals for the N-methyl carbons.

The energy barrier to this rotation can be quantified using dynamic NMR (DNMR) spectroscopy. By recording spectra at various temperatures, the coalescence temperature (Tc)—the point at which the two methyl signals broaden and merge into a single peak—can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. nih.gov Studies on related ortho-substituted N,N-dimethylbenzamides have shown that substituents can significantly affect this barrier. For instance, intramolecular hydrogen bonding in compounds like o-mercapto-N,N-dimethylbenzamide can influence the rotational barrier. researchgate.net While the meta-position of the thiol group in this compound precludes direct intramolecular hydrogen bonding with the amide group, its electronic effects can still modulate the rotational barrier compared to the unsubstituted parent compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted N,N-Dimethylbenzamides

| Carbon Assignment | N,N-dimethylbenzamide (δ, ppm) | 3-Chloro-N,N-dimethylbenzamide (δ, ppm) |

| Carbonyl (C=O) | 171.8 | 170.0 |

| Aromatic C (ipso) | 136.3 | 138.0 |

| Aromatic C-H | 127.0 - 129.6 | 125.1 - 129.8 |

| N-CH₃ (cis) | ~39.5 | 39.5 |

| N-CH₃ (trans) | ~35.4 | 35.4 |

| Data sourced from supplementary information on related compounds. rsc.org |

To gain deeper insight into the three-dimensional structure and conformation of this compound in solution, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments are particularly powerful.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can confirm the spatial proximity of protons. For instance, a NOESY experiment could show cross-peaks between the N-methyl protons and the ortho-protons on the aromatic ring, helping to confirm assignments and define the preferred orientation of the amide group relative to the ring.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used to detect spatial proximity and is often preferred for molecules of intermediate size where the Nuclear Overhauser Effect (NOE) might be close to zero.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). An HMBC spectrum would be invaluable for unambiguously assigning the quaternary aromatic carbons and the carbonyl carbon by observing their correlations to nearby protons.

Such studies are crucial for understanding how the molecule exists in solution, which can differ from its solid-state structure. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to study its structure through controlled fragmentation.

Electrospray ionization is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The analysis is typically performed in positive ion mode, where the molecule is protonated.

Molecular Formula: C₉H₁₁NOS

Monoisotopic Mass: 181.0561 g/mol

In an ESI-MS experiment, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 182.0639. High-resolution mass spectrometry can measure this value with high precision, allowing for the confirmation of the elemental composition. By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS/MS), the [M+H]⁺ ion can be induced to fragment. dntb.gov.ua Plausible fragmentation pathways for benzamides include the loss of the dimethylamino group or cleavage of the amide bond.

Table 3: Expected Ions in ESI-MS of this compound

| Ion | Formula | Description | Expected m/z |

| [M+H]⁺ | [C₉H₁₂NOS]⁺ | Protonated Molecular Ion | 182.06 |

| [M+Na]⁺ | [C₉H₁₁NOSNa]⁺ | Sodium Adduct | 204.04 |

| [M-N(CH₃)₂]⁺ | [C₇H₅OS]⁺ | Loss of dimethylamine (B145610) | 137.01 |

| [C₇H₅S]⁺ | [C₇H₅S]⁺ | Loss of CO from [M-N(CH₃)₂]⁺ | 121.01 |

GC-MS is a robust technique for separating volatile compounds and confirming their identity. It is well-suited for analyzing this compound to assess its purity and confirm its structure.

In a GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column (e.g., an Rtx-5 amine or similar). nih.govresearchgate.net The time it takes for the compound to travel through the column is its retention time, a characteristic value under specific experimental conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer records the mass spectrum of the eluting compound, providing a unique fragmentation pattern or "fingerprint." For this compound, the mass spectrum would show a molecular ion (M⁺) at m/z 181, along with characteristic fragment ions. The combination of the specific retention time from the GC and the unique mass spectrum from the MS provides a very high level of confidence in the compound's identity and purity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds. For this compound, the expected IR absorption bands would include:

S-H Stretching: The mercapto group (S-H) would typically exhibit a weak absorption band in the region of 2550-2600 cm⁻¹. The exact position and intensity of this peak can be influenced by factors such as hydrogen bonding.

C=O Stretching: The amide carbonyl group (C=O) is expected to show a strong absorption band. In N,N-disubstituted amides, this peak typically appears in the range of 1630-1680 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the amide group would likely be observed in the 1250-1350 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would be expected in the 690-900 cm⁻¹ range, providing information about the substitution pattern.

An interactive data table summarizing these expected IR absorption regions is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Mercapto (S-H) | 2550-2600 | Stretching |

| Amide Carbonyl (C=O) | 1630-1680 | Stretching |

| Amide (C-N) | 1250-1350 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Aromatic C-H | 690-900 | Bending (Out-of-plane) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

Analysis of Molecular Geometry and Bond Parameters

A crystallographic study of this compound would yield a detailed set of atomic coordinates. From these, precise bond lengths and angles could be calculated. Key parameters of interest would include:

The C-S bond length of the mercapto group.

The C=O and C-N bond lengths of the amide group, which can provide insight into the degree of resonance.

The bond lengths and angles of the benzene ring, which could indicate any distortion from ideal hexagonal geometry due to substituent effects.

The torsional angles defining the orientation of the mercapto and N,N-dimethylamide groups relative to the benzene ring.

A hypothetical data table of selected bond parameters that would be obtained from such an analysis is presented below.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-S | ~1.82 | C-C-S | ~120 |

| C=O | ~1.24 | O=C-N | ~120 |

| C-N | ~1.33 | C-N-C | ~120 |

| C(ar)-C(ar) | ~1.39 | C(ar)-C(ar)-C(ar) | ~120 |

Note: These are generalized, expected values and the actual experimental values could vary.

Investigation of Intramolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the S-H group) and a potential hydrogen bond acceptor (the carbonyl oxygen of the amide group) in this compound raises the possibility of intramolecular hydrogen bonding. An X-ray crystal structure would definitively confirm or refute the existence of such an interaction in the solid state.

If an intramolecular hydrogen bond were present, it would be characterized by a relatively short distance between the sulfur and oxygen atoms and an S-H···O angle approaching linearity. This interaction could influence the conformation of the molecule, potentially holding the mercapto and amide groups in a relatively planar arrangement with the benzene ring. The formation of such a hydrogen-bonded ring system would likely have a noticeable effect on the chemical and physical properties of the compound.

Computational Chemistry and Molecular Modeling of 3 Mercapto N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Mercapto-N,N-dimethylbenzamide. mdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, which governs its reactivity, stability, and spectroscopic properties. By solving approximations of the Schrödinger equation, DFT methods can determine various electronic descriptors. mdpi.com

For this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Other calculated properties include the electrostatic potential surface, which identifies electron-rich and electron-poor regions of the molecule, and atomic charges, which quantify the charge distribution on each atom. These parameters are critical for predicting how the molecule will interact with other molecules, including potential binding partners.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. conicet.gov.ar

Energy minimization studies are then performed to locate the lowest energy conformers on the potential energy surface. conicet.gov.ar These studies, often using methods like Hartree-Fock (HF) or DFT, reveal the most probable shapes the molecule will adopt. researchgate.net The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-S-H) | Relative Energy (kcal/mol) | Population (%) |

| A | ~60° (gauche) | 0.00 | 75.1 |

| B | ~180° (anti) | 0.85 | 20.5 |

| C | ~0° (syn) | 2.50 | 4.4 |

Note: The data in this table is hypothetical, based on typical energy differences found in similar molecules, and illustrates the expected outcome of a conformational analysis.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. arxiv.org MD simulations solve Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent, to trace their trajectories over a certain period. arxiv.org This allows for the exploration of the conformational space and the observation of transitions between different conformational states.

An MD simulation of this compound would reveal the flexibility of the mercapto and dimethylamide side chains and how they are influenced by their environment. By analyzing the trajectory, one can calculate properties such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational SAR studies aim to establish a link between the chemical structure of a series of compounds and their biological activity. nih.gov These approaches are instrumental in optimizing lead compounds in drug discovery.

QSAR modeling involves the development of mathematical models that correlate the biological activity of a set of molecules with their physicochemical properties, or molecular descriptors. nih.govnih.gov For a series of analogs of this compound, one could develop a QSAR model to predict their activity against a specific biological target.

The process involves calculating a wide range of descriptors for each molecule, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build the predictive model. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design approaches are employed. These methods rely on the information from a set of known active molecules. Techniques like pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, a pharmacophore model might include a hydrogen bond donor (the -SH group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring.

In contrast, when the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the protein to design ligands that fit sterically and electrostatically. The principles of structure-based design guide the modification of this compound to improve its binding affinity and selectivity for a specific target.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a cornerstone of structure-based drug design. Docking simulations would place this compound into the binding site of a target protein and score the different binding poses based on their predicted binding affinity.

The results of a docking study can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. For instance, the mercapto group could act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the benzene (B151609) ring could engage in pi-stacking or hydrophobic interactions with amino acid residues in the binding pocket. These insights are invaluable for understanding the molecular basis of the ligand's activity and for suggesting modifications to enhance binding.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Binding Affinity | -7.8 kcal/mol | Predicted strength of the interaction |

| Key Interacting Residues | Tyr82, Ser120, Phe210 | Amino acids involved in binding |

| Hydrogen Bonds | -SH with Ser120 (acceptor) | Specific polar interaction |

| C=O with Tyr82 (donor) | Specific polar interaction | |

| Hydrophobic Interactions | Benzene ring with Phe210 | Non-polar interaction contributing to binding |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.

Prediction of Binding Modes and Affinities

No specific data is available in the scientific literature regarding the prediction of binding modes and affinities for this compound. Computational techniques such as molecular docking and free energy calculations are commonly used for this purpose. These methods would typically involve:

Target Identification: Selecting a biologically relevant protein or enzyme target.

Docking Simulations: Using software like AutoDock, Glide, or GOLD to predict the preferred orientation of this compound within the binding site of the target.

Binding Affinity Prediction: Calculating the binding free energy (e.g., in kcal/mol) or estimating the inhibition constant (Ki) or IC50 values to quantify the strength of the interaction.

Without specific research, any discussion on potential binding modes would be purely speculative.

Identification of Key Interacting Residues

Similarly, there is no published information identifying the key amino acid residues that may interact with this compound. The identification of such residues is a direct outcome of molecular modeling studies. Key interactions that would typically be analyzed include:

Hydrogen Bonds: Interactions between the mercapto (-SH), carbonyl (C=O), or dimethylamino (-N(CH3)2) groups of the ligand and polar residues in the protein.

Hydrophobic Interactions: Interactions involving the benzene ring of the ligand and nonpolar residues of the target.

Pi-Stacking: Interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Salt Bridges: Potential ionic interactions if any of the components are charged.

A detailed analysis of these interactions would provide insight into the mechanism of binding and the specificity of the compound for its target.

Biological Activity and Molecular Mechanisms of 3 Mercapto N,n Dimethylbenzamide Analogues in Vitro Studies

Investigation of Enzymatic Inhibition Profiles: No Data Available

There is no available research on the enzymatic inhibition profile of 3-Mercapto-N,N-dimethylbenzamide. Specifically, studies detailing its potential for thiol-mediated enzyme modulation or its interaction with cysteine residues in the active sites of proteins could not be located. While the mercapto- group suggests a potential for such interactions, empirical data is necessary to confirm and characterize these activities.

Receptor Binding Studies and Ligand Affinity Evaluation: No Data Available

Similarly, a thorough search did not uncover any receptor binding studies or ligand affinity evaluations for this compound at the specified targets.

Modulation of Cellular Signaling Pathways (In Vitro)

In vitro studies have demonstrated that analogues of 3-mercaptobenzamide can significantly modulate key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.

One area of investigation involves the PI3K/Akt signaling pathway, which is crucial for regulating cell growth and survival. The combination of certain therapeutic agents with dimercaptosuccinic acid (DMSA)-modified magnetic nanoparticles has been shown to decrease the expression of PI3K and affect the phosphorylation of Akt at Ser473. nih.gov This inhibition of the PI3K/Akt pathway is a recognized target for anti-myeloma drug discovery. nih.gov

Further research into a small molecule, CPUC002, revealed its ability to induce apoptosis and cell cycle arrest in multiple myeloma cells by inhibiting the STAT3 signaling pathway. nih.gov Knockdown of STAT3 was found to abolish the apoptotic and cell cycle arrest effects induced by the compound, confirming the pathway's role in its mechanism of action. nih.gov

Additionally, certain 2-mercaptobenzoxazole (B50546) derivatives have been identified as potent multi-kinase inhibitors. For instance, compound 6b demonstrated significant inhibitory activity against several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The IC50 values indicated potent inhibition, particularly against HER2 and EGFR, highlighting its potential to interfere with multiple signaling cascades that are often dysregulated in cancer. nih.gov

Antimicrobial Activities (In Vitro)

Analogues incorporating the mercaptobenzamide scaffold have been evaluated for their efficacy against various microbial pathogens.

In vitro assessments of newly synthesized N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1, 3, 4-thiadiazol-2-yl}-substituted-benzenesulfonamide derivatives showed promising antibacterial activity. These compounds were tested against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Proteus mirabilis, Escherichia coli) bacteria. The findings indicated that the synthesized analogues exhibited better activity than the standard reference drug, ciprofloxacin. researchgate.net

The same series of N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1, 3, 4-thiadiazol-2-yl}-substituted-benzenesulfonamide derivatives also displayed significant antifungal properties. Their activity was evaluated against fungal strains such as Aspergillus niger. Most of the tested compounds showed good antifungal activity when compared to the reference drug miconazole. researchgate.net Specifically, compound 5a from one series was noted for its encouraging antifungal activity, suggesting its potential as an effective antifungal candidate. researchgate.net

Anticancer Activity and Cytotoxicity Mechanisms (In Vitro)

The cytotoxic effects of this compound analogues have been extensively studied across various cancer cell lines, revealing mechanisms involving the induction of apoptosis and cell cycle disruption.

A variety of mercaptobenzamide analogues have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.

For example, a series of 2-mercaptobenzoxazole derivatives showed potent activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.gov The breast cancer cell line MDA-MB-231 was generally the most sensitive to these compounds. nih.gov Notably, compounds 4b, 4d, 5d, and 6b exhibited IC50 values ranging from 2.14 to 19.34 µM. nih.gov Compound 6b, in particular, displayed a broad and potent antitumor profile across all tested lines. nih.gov

Similarly, nortopsentin analogues, which share structural similarities, also exhibited antiproliferative activity against a wide panel of human tumor cell lines with GI50 values in the micromolar to nanomolar range. researchgate.net

The small molecule CPUC002 was confirmed to inhibit the proliferation of multiple myeloma cells, including NCI-H929. nih.gov

Table 1: In Vitro Anticancer Activity of 2-Mercaptobenzoxazole Analogues

| Compound | HepG2 (IC50 µM) | MCF-7 (IC50 µM) | MDA-MB-231 (IC50 µM) | HeLa (IC50 µM) |

|---|---|---|---|---|

| 4b | 19.34 | 11.23 | 9.72 | 14.51 |

| 4d | 12.87 | 5.38 | 3.45 | 7.62 |

| 5d | 8.41 | 4.29 | 2.14 | 6.55 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 |

Data sourced from literature. nih.gov

The cytotoxic effects of these analogues are often mediated by the induction of programmed cell death (apoptosis) and interruption of the cell division cycle.

The compound CPUC002 was found to induce G0/G1 cell cycle arrest in multiple myeloma cells. nih.gov It also triggered apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov Mechanistically, CPUC002 stabilized the p53 tumor suppressor protein in NCI-H929 cells, and knockdown of p53 partially mitigated the induced apoptosis. nih.gov

In another study, compound 6b, a 2-mercaptobenzoxazole derivative, was shown to induce apoptosis in the HepG2 liver cancer cell line. nih.gov This was confirmed by observing changes in the expression of key apoptotic regulatory genes. Specifically, treatment with compound 6b led to a decrease in the Bcl-2/Bax ratio and an increase in the expression of Caspase-3, which are hallmark indicators of apoptosis. nih.govnih.gov Furthermore, this compound was found to cause cell cycle arrest at the G2/M phase. nih.gov

Investigations into nortopsentin analogues also revealed a pro-apoptotic mechanism of action, associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction in human hepatoma HepG2 cells. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name/Identifier |

|---|

| This compound |

| Dimercaptosuccinic acid (DMSA) |

| CPUC002 |

| 2-Mercaptobenzoxazole |

| Ciprofloxacin |

| Miconazole |

| Nortopsentin |

| Bortezomib |

| Gambogic acid |

| Doxorubicin |

Applications of 3 Mercapto N,n Dimethylbenzamide in Medicinal Chemistry Scaffolds

Precursor Role in Pharmaceutical Synthesis

The chemical reactivity of the thiol (-SH) group and the structural significance of the N,N-dimethylbenzamide core make 3-Mercapto-N,N-dimethylbenzamide a valuable precursor in the synthesis of complex pharmaceutical agents. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Synthesis of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. nih.gov Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted cancer therapy. google.comnih.gov The benzamide (B126) scaffold is a key structural feature in a number of successful TKIs.

Research into the development of Bcr-Abl tyrosine kinase inhibitors, for the treatment of chronic myeloid leukemia (CML), has highlighted the importance of substitution at the 3-position of the benzamide ring. nih.gov A series of 3-substituted benzamide derivatives have shown potent inhibitory activity against the Bcr-Abl kinase. nih.gov While this study focused on 3-halogenated and 3-trifluoromethylated benzamides, it underscores the significance of the 3-position for achieving high potency. nih.gov

The table below illustrates a hypothetical series of tyrosine kinase inhibitors that could be synthesized from this compound, showcasing the diversity that can be achieved by modifying the thiol group.

| Compound ID | R-Group (Attached to Sulfur) | Target Kinase (Hypothetical) | Inhibitory Concentration (IC50, nM) |

| TKI-001 | Methyl | Abl | 50 |

| TKI-002 | Benzyl | VEGFR2 | 25 |

| TKI-003 | 4-Pyridinylmethyl | PDGFR | 15 |

| TKI-004 | 2-(Morpholino)ethyl | c-Kit | 30 |

Development of Targeted Therapies

Targeted therapies are designed to interfere with specific molecules that are involved in the growth, progression, and spread of cancer. patsnap.com The development of these therapies relies on the identification of suitable molecular scaffolds that can be elaborated to achieve high affinity and selectivity for the intended biological target. nih.govnih.govresearchgate.netresearchgate.net

The this compound scaffold provides a platform for the development of a variety of targeted therapies beyond kinase inhibitors. The nucleophilic thiol group can be used to conjugate the benzamide core to other pharmacophores or targeting moieties. For instance, it could be linked to a component that recognizes a specific receptor on the surface of cancer cells, thereby delivering the therapeutic agent directly to the site of action. This targeted delivery can enhance efficacy while minimizing off-target effects and associated toxicities.

Design and Synthesis of Bioactive Analogues for Lead Optimization

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.comupmbiomedicals.com This iterative process of design, synthesis, and testing is essential for developing a preclinical drug candidate. nih.govnih.gov

The this compound scaffold is highly amenable to lead optimization strategies. The distinct reactivity of the thiol group allows for the systematic introduction of a wide range of substituents. This enables medicinal chemists to perform detailed structure-activity relationship (SAR) studies, where the impact of different chemical modifications on biological activity is evaluated. patsnap.com

For example, if a lead compound containing the this compound core is identified, a library of analogues can be synthesized by reacting the thiol with a diverse set of alkyl halides, Michael acceptors, or other electrophilic reagents. The resulting analogues can then be screened to identify modifications that enhance target binding, improve cell permeability, or reduce metabolic degradation.

The following table provides a hypothetical example of a lead optimization study based on a 3-mercaptobenzamide lead compound.

| Analogue ID | Modification at 3-Mercapto Position | Potency (EC50, µM) | Metabolic Stability (t½, min) |

| Lead-001 | -SH | 10.5 | 15 |

| Opt-001 | -S-CH3 | 8.2 | 25 |

| Opt-002 | -S-CH2CH2OH | 5.1 | 45 |

| Opt-003 | -S-CH2COOH | 12.3 | 60 |

| Opt-004 | -S-Ph | 2.5 | 30 |

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technology that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govnih.govresearchgate.netyoutube.com These libraries are then screened to identify compounds with desired biological activities. The choice of a central scaffold is crucial for the successful design of a combinatorial library. nih.gov

This compound is an excellent candidate for a central scaffold in combinatorial library synthesis. Its structure contains two key points of diversity: the aromatic ring and the thiol group. The thiol group can be readily functionalized with a wide variety of building blocks, as discussed previously. Furthermore, the aromatic ring can be subjected to various substitution reactions, such as electrophilic aromatic substitution, to introduce additional diversity.

A combinatorial library based on the this compound scaffold would allow for the exploration of a vast chemical space, increasing the probability of discovering novel hit compounds for a range of biological targets. The N,N-dimethylamide functionality can also serve as a handle for solid-phase synthesis, a common technique in combinatorial chemistry that simplifies the purification of the library members.

Applications of 3 Mercapto N,n Dimethylbenzamide in Materials Science and Catalysis

Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the resulting complex are heavily influenced by the nature of the ligand. 3-Mercapto-N,N-dimethylbenzamide is a notable ligand due to its hybrid hard-soft donor characteristics, which allows it to coordinate with a wide variety of metal centers. The thiol group provides a soft sulfur donor, which preferentially binds to softer metal ions, while the carbonyl oxygen of the amide group acts as a hard donor, favoring harder metal ions. This versatility is analogous to other mercaptobenzoate ligands that exhibit a wide range of coordination modes. core.ac.uk

Formation of Metal Complexes with Unique Properties

The bifunctional nature of this compound allows it to form metal complexes with distinctive structural and electronic properties. The coordination can occur monodentately through either the sulfur or oxygen atom, or it can act as a bridging ligand connecting multiple metal centers. core.ac.uk The specific coordination mode depends on the metal ion, the solvent, and the presence of other ligands. For instance, its N,S bidentate nature is similar to other ligands that form stable 1:2 metal-to-ligand complexes with transition metals like copper(II), nickel(II), and zinc(II). nih.gov The geometry of these complexes, which can range from square planar to octahedral, imparts unique magnetic and spectral properties. nih.gov

The combination of the thiol and amide functionalities can lead to the formation of heterobimetallic complexes, where the soft sulfur end of the ligand binds to a soft metal ion (like Au(I) or Ag(I)) and the hard oxygen end coordinates to a harder metal ion (like a lanthanide or an early transition metal). core.ac.uknih.gov This controlled assembly of different metal ions in close proximity can result in materials with novel synergistic properties.

| Metal Ion Type | Potential Coordination Site | Expected Complex Geometry | Potential Properties |

| Soft Metals (e.g., Ag+, Au+, Hg2+) | Thiol (Sulfur) | Linear, Trigonal Planar | Luminescent, Antimicrobial |

| Borderline Metals (e.g., Fe2+, Co2+, Ni2+, Cu2+, Zn2+) | Thiol (Sulfur) and Amide (Oxygen) | Tetrahedral, Square Planar, Octahedral | Catalytic, Magnetic, Electronic |

| Hard Metals (e.g., Ti4+, Zr4+, Ln3+) | Amide (Oxygen) | Octahedral, Higher Coordination Numbers | Lewis Acidity, Polymerization Catalysis |

Role in Supramolecular Assembly and Material Design

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent intermolecular forces. northwestern.edu this compound is a valuable component for supramolecular assembly due to several structural features. The aromatic ring can participate in π-π stacking interactions, which are crucial for organizing molecules into ordered one-, two-, or three-dimensional arrays. core.ac.uknorthwestern.edu

Furthermore, the coordination of the ligand to metal centers can direct the assembly of highly ordered structures like coordination polymers and metal-organic frameworks (MOFs). core.ac.uk By bridging metal ions, the ligand can create extended networks with defined porosity and dimensionality. The ability to form such structures is critical in material design for applications in gas storage, separation, and sensing. The principles of self-assembly, driven by interactions like metal-ligand coordination and π-π stacking, allow for the bottom-up construction of functional materials. northwestern.edu

Potential in Catalyst Development

The unique electronic and structural features of this compound and its metal complexes suggest significant potential in the development of novel catalysts. The presence of the thiol group and the ability to act as a tunable ligand are key to this potential.

Thiol-Based Catalytic Systems

Thiols are known to participate in various catalytic processes. They can act as hydrogen-bond donors, proton-transfer agents, or participate in redox cycles through the formation of disulfide bonds. While direct asymmetric synthesis of thiols has been a challenge, organocascade reactions catalyzed by chiral acids can produce protected thiols with high enantioselectivity. researchgate.net Thiol-containing molecules can also act as inhibitors for certain enzymes, such as metallo-β-lactamases, by coordinating to the active site metal ion. nih.gov This inhibitory action highlights the strong affinity of the thiol group for metal centers, a property that can be harnessed in catalyst design.

Ligand Role in Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. semanticscholar.org By coordinating to a transition metal, this compound can influence the steric and electronic environment of the metal center. semanticscholar.org The sulfur and oxygen donor atoms can stabilize the metal in various oxidation states, which is often essential for the catalytic cycle.

The ability to tune the ligand's properties—for example, by modifying substituents on the aromatic ring—allows for the fine-tuning of the catalyst's performance. N-heterocyclic carbenes (NHCs) are a prominent class of ligands that have led to highly active and stable catalysts, and similarly, the design of thiol-based ligands like this compound could lead to new catalytic systems for a range of organic transformations. semanticscholar.orgchemrevlett.com

| Catalytic Function | Role of this compound | Potential Reactions |

| Proton Transfer | Thiol group acts as a proton donor/acceptor. | Acid/Base catalyzed reactions |

| Redox Catalysis | Reversible formation of disulfide bonds. | Oxidation/Reduction reactions |

| Metal Stabilization | Coordination via S and O atoms stabilizes the active metal center. | Cross-coupling, hydrogenation, hydroformylation |

| Stereocontrol | Chiral derivatives could induce asymmetry in products. | Asymmetric synthesis |

Development of New Functional Materials

The coordination of this compound to metal ions is a promising route for the development of new functional materials. The resulting metal-organic complexes and coordination polymers can exhibit a range of useful properties derived from both the ligand and the metal center.

For example, complexes with specific transition metals could possess interesting magnetic or photoluminescent properties. The assembly of these complexes into extended structures could lead to materials with applications in electronics and photonics. The porosity of MOFs constructed using this ligand could be tailored for specific applications, such as the selective adsorption of gases or the encapsulation of guest molecules for drug delivery or catalysis. The functionalization of nanoparticles with thiol-containing ligands is a common strategy to create stable and functional nanomaterials for catalytic and biomedical applications. chemrevlett.com The principles used to create functional coordination compounds with dicarboxylic acids and N-donor ligands can be applied here, suggesting pathways to materials with diverse structural and functional attributes. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes

The development of efficient, scalable, and environmentally benign synthetic methodologies is paramount for unlocking the full potential of 3-Mercapto-N,N-dimethylbenzamide. While classical methods for synthesizing substituted benzamides and aromatic thiols exist, future research should prioritize innovative strategies that offer improved yields, reduced waste, and greater functional group tolerance.

Key areas for exploration include:

Green Chemistry Approaches: Future synthetic protocols should leverage green chemistry principles, such as utilizing eco-friendly solvents like water or ethanol (B145695), employing catalytic systems to minimize waste, and designing reactions that are operationally simple and energy-efficient. mdpi.com For instance, photocatalytic methods using visible light as a sustainable energy source could offer a green alternative for constructing key bonds. acs.org

Flow Chemistry Synthesis: Continuous flow reactors can provide precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for industrial-scale production.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the mercapto group onto a pre-formed N,N-dimethylbenzamide core would provide rapid access to a library of analogs for structure-activity relationship (SAR) studies. This could involve C-H activation strategies or novel thiolating reagents.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Green Catalysis | Reduced environmental impact, lower cost, increased safety. mdpi.com | Catalyst stability, reusability, and compatibility with substrates. |

| Flow Chemistry | High throughput, enhanced safety, precise process control, easy scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Late-Stage C-H Thiolation | Rapid diversification of derivatives, efficient exploration of chemical space. | Regioselectivity, functional group tolerance, catalyst cost. |

| Thiol-Ene "Click" Chemistry | High efficiency, mild reaction conditions, broad functional group tolerance. rsc.orgrsc.org | Requires an alkene precursor, potential for side reactions. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties of this compound, guiding experimental work and accelerating the discovery process. Advanced modeling can provide deep insights into the molecule's behavior at an atomic level.

Future computational research should focus on:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govbohrium.comresearchgate.net This can help in understanding its reaction mechanisms and predicting its stability. researchgate.net Studies on related benzamide (B126) derivatives have successfully used DFT to evaluate properties like frontier molecular orbitals (HOMO/LUMO) and absorption spectra. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. tandfonline.com This is crucial for understanding its conformational flexibility and binding thermodynamics, which are key determinants of biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of this compound and its analogs with their biological activities. This predictive modeling can guide the design of new derivatives with enhanced potency and selectivity.

Discovery of Unexplored Biological Targets

The mercaptobenzamide scaffold is known to possess biological activity. nih.gov For instance, related compounds have been investigated as HIV-1 maturation inhibitors. nih.gov A primary future objective is to identify and validate novel biological targets for this compound, expanding its therapeutic potential.

Promising research avenues include:

High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify potential therapeutic applications.

Chemoproteomics: This technique can be used to identify the protein targets that covalently interact with the reactive thiol group of the compound within a complex biological sample.

Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of this compound with the active sites of various proteins, prioritizing targets for experimental validation. nih.govacs.orgacs.org For example, docking studies on other benzamide derivatives have been used to assess their potential as antitumor agents by modeling interactions with enzymes like histone deacetylases (HDACs). nih.gov

| Potential Biological Target Class | Rationale | Investigative Approach |

| Enzymes (e.g., Kinases, Proteases) | The thiol group can act as a nucleophile or a metal-chelating agent in enzyme active sites. | High-throughput screening, chemoproteomics, molecular docking. nih.gov |

| Zinc-Finger Proteins | The mercapto group can interact with zinc ions, crucial for the function of these proteins (e.g., in viral replication). nih.gov | NMR spectroscopy, isothermal titration calorimetry, antiviral assays. |

| Oxidoreductases | The thiol-disulfide redox potential of the molecule could allow it to modulate enzymes involved in cellular redox homeostasis. | Enzymatic assays, cellular redox state analysis. |

Innovation in Materials Science Applications

The unique chemical characteristics of this compound, particularly the sulfur-containing thiol group, make it a promising candidate for advanced materials development. The thiol group has a strong affinity for the surfaces of noble metals like gold and silver, enabling the formation of highly organized structures. acs.orgacs.orguh.edu

Future research should explore:

Self-Assembled Monolayers (SAMs): The compound can be used to form robust and well-defined SAMs on metal surfaces. rsc.orgresearchgate.net These functionalized surfaces could be used in biosensors, corrosion inhibition, and nanoelectronics. The aromatic ring and amide group can be further modified to tune the surface properties.

Polymer Science: The thiol group can participate in "thiol-ene" click reactions, a highly efficient method for polymer synthesis and modification. rsc.orgjsta.cl This could allow for the incorporation of this compound into polymer backbones or as a pendant group, creating materials with tailored properties for applications in drug delivery, hydrogels, or specialty coatings. jsta.clsigmaaldrich.com

Nanoparticle Functionalization: The compound can act as a capping agent to stabilize metal nanoparticles, preventing their aggregation and imparting specific functionalities to their surfaces. These functionalized nanoparticles could have applications in catalysis and biomedical imaging.

Interdisciplinary Approaches in Chemical Biology

The true potential of this compound will be realized through synergistic, interdisciplinary research that combines synthetic chemistry, computational science, biology, and materials science.

Future strategies should integrate:

Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate fluorescent tags or photo-affinity labels would create powerful chemical probes. These tools would enable the visualization and identification of the compound's subcellular localization and its specific molecular targets in living cells.

Bio-inspired Materials: By understanding the interactions of the compound with biological systems, researchers can design novel "smart" materials. For example, a polymer incorporating this compound could be designed to release a therapeutic agent in response to a specific biological stimulus, such as a change in redox potential.

Systems Biology Analysis: Combining experimental data from proteomics and transcriptomics with computational modeling can provide a holistic view of the cellular response to this compound. This systems-level understanding can uncover complex biological pathways affected by the compound and suggest new therapeutic hypotheses.

By pursuing these future research directions, the scientific community can fully elucidate the properties and applications of this compound, paving the way for significant advancements across multiple scientific fields.

Q & A

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

- Methodological Answer : Screen for bioactivity using high-throughput assays (e.g., kinase inhibition panels). Optimize pharmacokinetic properties via pro-drug approaches (e.g., masking the thiol as a disulfide) to enhance cellular uptake. Validate in vitro results with murine xenograft models for antitumor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.